molecular formula C9H9N5OS B7497593 5-cyclopropyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide

5-cyclopropyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide

Cat. No. B7497593
M. Wt: 235.27 g/mol
InChI Key: BPUYWOJBVBHAFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-cyclopropyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide, also known as CP-690,550, is a small molecule inhibitor that targets Janus kinase (JAK) enzymes. JAKs are involved in various signaling pathways that regulate immune responses, making CP-690,550 a potential therapeutic agent for autoimmune diseases.

Mechanism of Action

5-cyclopropyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide works by inhibiting JAK enzymes, which are involved in the signaling pathways of various cytokines and growth factors. By blocking JAK activity, 5-cyclopropyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide can prevent the activation of downstream signaling pathways that contribute to inflammation and immune responses.
Biochemical and Physiological Effects:
5-cyclopropyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and interferon-gamma in patients with autoimmune diseases. It also decreases the activity of immune cells such as T cells and B cells, which play a key role in autoimmune responses.

Advantages and Limitations for Lab Experiments

5-cyclopropyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide is a potent and selective inhibitor of JAK enzymes, making it a valuable tool for studying the role of JAKs in various biological processes. However, its effects on JAK signaling pathways may not be specific to a particular cytokine or growth factor, which could limit its use in certain experimental settings.

Future Directions

1. Investigating the potential use of 5-cyclopropyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide in treating other autoimmune diseases such as multiple sclerosis and lupus.
2. Developing more selective JAK inhibitors with fewer off-target effects.
3. Studying the long-term safety and efficacy of 5-cyclopropyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide in treating autoimmune diseases.
4. Exploring the use of 5-cyclopropyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide in combination with other immunomodulatory agents for enhanced therapeutic effects.
5. Investigating the role of JAKs in non-immune-related diseases such as cancer and neurodegenerative disorders.

Synthesis Methods

5-cyclopropyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the formation of the thiadiazole and pyrazole rings, followed by the introduction of the cyclopropyl group and the carboxamide moiety. The final product is obtained as a white powder with high purity.

Scientific Research Applications

5-cyclopropyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential use in treating autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to significantly reduce disease activity and improve symptoms in clinical trials.

properties

IUPAC Name

5-cyclopropyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5OS/c15-8(11-9-14-10-4-16-9)7-3-6(12-13-7)5-1-2-5/h3-5H,1-2H2,(H,12,13)(H,11,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPUYWOJBVBHAFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)C(=O)NC3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.